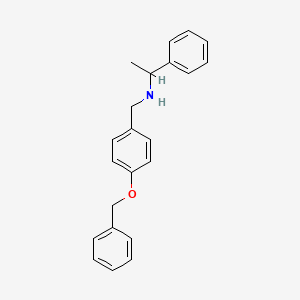

(4-Benzyloxybenzyl)-(1-phenyl-ethyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H23NO |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

1-phenyl-N-[(4-phenylmethoxyphenyl)methyl]ethanamine |

InChI |

InChI=1S/C22H23NO/c1-18(21-10-6-3-7-11-21)23-16-19-12-14-22(15-13-19)24-17-20-8-4-2-5-9-20/h2-15,18,23H,16-17H2,1H3 |

InChI Key |

HHPKBNPWCTVACB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzyloxybenzyl 1 Phenyl Ethyl Amine and Structural Analogues

Strategies for Carbon-Nitrogen Bond Formation

The construction of the C-N bond in the target molecule can be approached through either the reaction of an aldehyde with a primary amine followed by reduction, or by the direct substitution of a halide by a primary amine.

Reductive Amination Protocols for the Synthesis of (4-Benzyloxybenzyl)-(1-phenyl-ethyl)amine

Reductive amination stands as a cornerstone in amine synthesis due to its versatility and efficiency. This method involves the reaction of a carbonyl compound, in this case, 4-benzyloxybenzaldehyde, with 1-phenylethylamine (B125046). The reaction can proceed through a one-pot direct process or a two-step indirect sequence involving the formation and subsequent reduction of an imine intermediate.

Direct reductive amination, also known as reductive alkylation, is a highly efficient one-pot procedure for the synthesis of secondary amines. byu.edu This method combines the formation of the imine and its reduction in a single reaction vessel, thereby simplifying the experimental setup and often leading to high yields.

A representative procedure for a closely related analogue, N-(4-methoxybenzyl)-1-phenylethylamine, involves the dropwise addition of 4-methoxybenzaldehyde (B44291) to a solution of 1-phenylethylamine in methanol (B129727) at room temperature. nih.gov After a period of stirring to facilitate imine formation, a catalyst, such as palladium on carbon (Pd/C), is added, and the mixture is hydrogenated. nih.gov This process can be adapted for the synthesis of this compound by substituting 4-methoxybenzaldehyde with 4-benzyloxybenzaldehyde. The reaction is typically carried out at atmospheric pressure of hydrogen gas. nih.gov

A variety of reducing agents can be employed in direct reductive amination, each with its own advantages. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). byu.edu The choice of reducing agent can influence the reaction conditions and the tolerance of other functional groups within the reacting molecules. For instance, sodium cyanoborohydride is known for its mildness and ability to selectively reduce imines in the presence of aldehydes.

The following table summarizes a typical direct reductive amination protocol based on a published procedure for a similar compound. nih.gov

| Step | Procedure |

| 1. Reactant Mixing | 100 mmol of 1-phenylethylamine is dissolved in 100 ml of methanol. 100 mmol of 4-benzyloxybenzaldehyde is added dropwise at 24 °C over 15 minutes. |

| 2. Imine Formation | The mixture is stirred for 6 hours at 24 °C to allow for the formation of the imine intermediate. |

| 3. Reduction | 0.5 g of 10% Pd/C is added to the reaction mixture. The mixture is then hydrogenated with hydrogen gas at atmospheric pressure for 5 hours. |

| 4. Work-up & Analysis | The catalyst is filtered off, and the solvent is removed under reduced pressure. The product composition is analyzed by gas chromatography (GC). |

The indirect, or two-step, reductive amination protocol involves the initial formation and isolation of the imine intermediate, followed by its reduction in a separate step. This approach allows for the purification of the imine, which can lead to a cleaner final product.

The formation of the imine, N-(4-benzyloxybenzylidene)-1-phenylethylamine, is achieved by reacting 4-benzyloxybenzaldehyde with 1-phenylethylamine, often with azeotropic removal of water to drive the reaction to completion. nih.gov The isolated imine is then reduced to the target secondary amine using a suitable reducing agent.

A variety of reducing agents are effective for the reduction of the C=N double bond of the imine. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a common and efficient method. nih.gov Alternatively, hydride reagents such as sodium borohydride (NaBH₄) can be used, often in an alcoholic solvent like methanol. researchgate.net

A patent for the preparation of N-benzylamines describes a process where the iminization is carried out in a water-miscible solvent like methanol, and the subsequent hydrogenation is performed in the same solution without removing the water of reaction. nih.gov This simplifies the procedure while still conceptually separating the imine formation and reduction steps.

The following table outlines the steps in an indirect reductive amination process.

| Step | Procedure |

| 1. Imine Synthesis | Equimolar amounts of 4-benzyloxybenzaldehyde and 1-phenylethylamine are reacted in a suitable solvent (e.g., methanol or toluene). If using toluene, water is removed azeotropically. |

| 2. Imine Isolation | The solvent is removed, and the crude imine can be purified by crystallization or chromatography, or used directly in the next step. |

| 3. Imine Reduction | The isolated imine is dissolved in a suitable solvent (e.g., methanol) and reduced using a reducing agent such as NaBH₄ or catalytic hydrogenation (e.g., H₂/Pd/C). |

| 4. Product Isolation | After the reaction is complete, the product is isolated through standard work-up procedures, which may include extraction and purification by chromatography or distillation. |

The use of specific catalysts in reductive amination can offer advantages in terms of reaction efficiency, selectivity, and milder reaction conditions. Both homogeneous and heterogeneous catalysts have been developed for this purpose. For the synthesis of chiral amines like this compound, asymmetric catalysis is of particular interest to control the stereochemical outcome.

Organocatalysts, such as chiral phosphoric acids, have been successfully employed in the asymmetric reductive amination of aldehydes. nih.gov These catalysts can activate the imine intermediate towards reduction by a hydride source, such as a Hantzsch ester, and induce enantioselectivity. nih.gov This approach allows for the synthesis of specific stereoisomers of the target amine.

Transition metal catalysts, particularly those based on iridium and ruthenium, are also highly effective for reductive amination. d-nb.inforesearchgate.net These catalysts can facilitate the use of hydrogen gas or transfer hydrogenation reagents like formic acid as the reductant. d-nb.info For instance, iridium complexes have been shown to catalyze the direct asymmetric reductive amination of ketones and aldehydes with high efficiency and enantioselectivity. d-nb.info

The choice of catalyst can significantly impact the reaction conditions required. For example, cobalt-based composite catalysts have been used for the reductive amination of aromatic aldehydes, allowing the reaction to proceed under hydrogen pressure. mdpi.com

The table below provides a general overview of different catalyst types used in reductive amination.

| Catalyst Type | Example | Key Features |

| Heterogeneous Metal Catalysts | Palladium on Carbon (Pd/C) | Widely used, efficient for hydrogenation, easily separable. |

| Homogeneous Metal Catalysts | Iridium-Phosphoramidite Complexes | High activity and enantioselectivity in asymmetric reductive aminations. |

| Organocatalysts | Chiral Phosphoric Acids (e.g., TRIP) | Metal-free, promotes asymmetric synthesis, often used with Hantzsch esters. |

| Non-Precious Metal Catalysts | Cobalt-based Composites | Lower cost alternative to precious metals, effective under hydrogen pressure. |

Alkylation-Based Synthetic Routes to Secondary Amines

An alternative to reductive amination is the formation of the carbon-nitrogen bond through a nucleophilic substitution reaction. This typically involves the reaction of a primary amine with an alkyl halide.

The synthesis of this compound can be envisioned through the reaction of 1-phenylethylamine with a 4-benzyloxybenzyl halide, such as 4-benzyloxybenzyl chloride or bromide. In this SN2 reaction, the lone pair of electrons on the nitrogen atom of 1-phenylethylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of the halide and displacing the halide ion.

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. dergipark.org.tr The initially formed secondary amine can compete with the starting primary amine for the alkyl halide. To favor mono-alkylation, reaction conditions can be optimized, for example, by using a large excess of the primary amine.

A study on the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines utilized a nucleophilic aromatic substitution, which is a different type of substitution reaction. However, the synthesis of the precursor, 4-(benzyloxy)benzylamine, was achieved via a two-step process starting from 4-cyanophenol and benzyl (B1604629) bromide, followed by reduction of the nitrile. nih.gov This highlights the utility of nucleophilic substitution in building the necessary precursors for more complex molecules.

A general procedure for the N-alkylation of an amine with an alkyl halide is outlined below.

| Step | Procedure |

| 1. Reactant Mixing | 1-Phenylethylamine (as the nucleophile) is mixed with 4-benzyloxybenzyl halide (as the electrophile) in a suitable solvent. A base, such as potassium carbonate or a non-nucleophilic organic base, is often added to neutralize the hydrogen halide formed during the reaction. |

| 2. Reaction | The reaction mixture is typically heated to facilitate the substitution reaction. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). |

| 3. Work-up | Once the reaction is complete, the mixture is worked up to remove the salt byproduct and any unreacted starting materials. This usually involves extraction and washing. |

| 4. Purification | The crude product is purified by a suitable method, such as column chromatography or distillation, to isolate the desired secondary amine. |

Amine Alkylation with Alcohols via Borrowing Hydrogen Catalysis

The N-alkylation of amines with alcohols, facilitated by "borrowing hydrogen" (BH) catalysis, represents an atom-economical and environmentally conscious approach to forming C-N bonds, with water as the sole byproduct. acs.org This methodology avoids the use of pre-activated alkylating agents, such as halides or tosylates, by leveraging the alcohol itself as the alkyl source. The synthesis of this compound via this route would involve the reaction of 1-phenylethylamine with 4-benzyloxybenzyl alcohol.

The catalytic cycle, typically mediated by transition metal complexes of ruthenium, iridium, or rhodium, proceeds through a sequence of steps. acs.orgwhiterose.ac.ukwhiterose.ac.uk

Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from the alcohol (4-benzyloxybenzyl alcohol), oxidizing it in situ to the corresponding aldehyde (4-benzyloxybenzaldehyde).

Imine Formation: The generated aldehyde reacts with the amine (1-phenylethylamine) to form a Schiff base, or imine intermediate, with the elimination of water.

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final secondary amine product, this compound, and regenerating the active catalyst.

Ruthenium nanoparticles have been shown to be effective catalysts for this transformation in water, an environmentally benign solvent. rsc.org Iridium and rhodium complexes are also highly active, tolerating a wide array of functional groups on both the amine and alcohol substrates. whiterose.ac.uk

Table 1: Examples of Borrowing Hydrogen Catalysis for N-Alkylation This table presents data from analogous reactions to illustrate the scope and efficiency of the borrowing hydrogen methodology.

| Catalyst System | Amine | Alcohol | Product | Yield | Reference |

|---|---|---|---|---|---|

| Iridium Complex | Aniline | Benzyl alcohol | N-Benzylaniline | 99% | whiterose.ac.uk |

| Rhodium Complex | Benzylamine (B48309) | Ethanol | N-Ethylbenzylamine | 85% | whiterose.ac.uk |

| Ruthenium Nanoparticles | 4-Methoxyaniline | Benzyl alcohol | N-Benzyl-4-methoxyaniline | High | rsc.org |

Emerging Chemoenzymatic Methods for Amine Synthesis

Chemoenzymatic cascades have emerged as powerful strategies for the synthesis of chiral amines, combining the selectivity of biocatalysts with the versatility of chemical reactions. nih.govacs.org These methods offer high enantioselectivity under mild reaction conditions. oup.comworktribe.com For the synthesis of chiral this compound, a key strategy involves the enzymatic reductive amination of a prochiral ketone.

A typical chemoenzymatic route could involve:

Chemical Synthesis of Precursor: Friedel-Crafts acylation of benzyl phenyl ether with acetyl chloride to produce 4-benzyloxyacetophenone.

Biocatalytic Amination: The resulting ketone is then subjected to asymmetric amination using an enzyme such as an amine transaminase (ATA) or an amine dehydrogenase (AmDH).

Amine Transaminases (ATAs): These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to the ketone acceptor (4-benzyloxyacetophenone). The reaction equilibrium can be challenging, but strategies exist to drive it towards product formation. worktribe.comsemanticscholar.org

Amine Dehydrogenases (AmDHs): AmDHs catalyze the direct reductive amination of ketones using ammonia (B1221849) and a reducing cofactor (like NADH or NADPH). This process can be highly efficient, achieving excellent yields and enantiomeric excess values (often >99% ee). nih.gov

A related biocatalytic "hydrogen borrowing" approach has also been developed, where an alcohol dehydrogenase oxidizes an alcohol to a ketone, which is then aminated by a reductive aminase (RedAm), all in a one-pot redox-neutral cascade. nih.gov This could enable the direct conversion of 4-benzyloxybenzyl alcohol and an amine donor into the chiral amine product.

Table 2: Performance of Enzymatic Systems in Chiral Amine Synthesis Data from representative systems demonstrating the potential for synthesizing chiral amines.

| Enzyme System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Aliphatic/Aryl Ketones | Chiral Primary Amines | >99% | nih.gov |

| ω-Transaminase (ω-TA) | Prochiral Ketones | Chiral Primary Amines | Excellent | oup.com |

| Reductive Aminase (RedAm) & Alcohol Dehydrogenase (ADH) Cascade | Alcohols | Chiral Secondary Amines | >97% | nih.gov |

Stereochemical Control in the Synthesis of this compound

Achieving stereochemical control is paramount when synthesizing chiral molecules like this compound, which contains a stereocenter at the carbon atom of the 1-phenylethyl group. Enantioselective synthesis aims to produce a single enantiomer, which is crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological activities.

Enantioselective Synthesis via Chiral Auxiliaries and Catalysts

Asymmetric Hydrogenation of Imines

One of the most direct and efficient methods for preparing chiral amines is the asymmetric hydrogenation of prochiral imines. nih.govacs.org This approach offers high atom economy and often leads to high enantioselectivity. nih.gov The synthesis of enantiomerically enriched this compound would proceed via the hydrogenation of the imine formed from 4-benzyloxybenzaldehyde and 1-phenylethylamine.

The key to this transformation is the use of a chiral transition metal catalyst, typically based on iridium or rhodium, complexed with a chiral ligand. nih.gov These catalysts create a chiral environment around the imine's C=N double bond, directing the delivery of hydrogen to one face of the double bond preferentially, thus forming one enantiomer of the amine in excess. A wide variety of chiral phosphine (B1218219) ligands have been developed for this purpose. nih.gov While this specific transformation would result in a mixture of diastereomers if racemic 1-phenylethylamine is used, the hydrogenation of the imine formed from 4-benzyloxybenzaldehyde and ammonia, followed by alkylation, would be a viable enantioselective route. However, the direct asymmetric hydrogenation of dialkyl imines remains a significant challenge due to the difficulty in differentiating between two alkyl groups. chinesechemsoc.org

Table 3: Representative Catalysts for Asymmetric Imine Hydrogenation Illustrative examples showing the effectiveness of various catalytic systems on analogous substrates.

| Substrate Type | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| N-Aryl Imines | Ir-Diamine/Chiral Phosphoric Acid | up to 98% | acs.org |

| N-Alkyl Imines | Ir/(S,S)-f-Binaphane | up to 90% | acs.org |

| Dialkyl Imines | Chiral Spiro Iridium Catalyst | 89-96% | chinesechemsoc.org |

Chiral Auxiliary-Mediated Stereocontrol

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter has been set, the auxiliary is removed. 1-Phenylethylamine itself is a widely used chiral auxiliary, which simplifies the synthesis of the target compound as the auxiliary becomes part of the final molecule. mdpi.com

A relevant strategy for a related structure involves the reaction of a ketone (p-methoxyphenylacetone) with (R)-α-methylphenethylamine as a chiral auxiliary to form an imine. google.com Subsequent reduction of this imine proceeds with high diastereoselectivity, controlled by the existing stereocenter of the auxiliary. The auxiliary can then be cleaved if necessary, or in the case of synthesizing this compound, the precursor amine itself serves this directing role.

Another powerful class of auxiliaries are tert-butanesulfinamides, developed by the Ellman lab. yale.edu Reaction of 4-benzyloxybenzaldehyde with enantiopure tert-butanesulfinamide would yield a chiral N-sulfinyl imine. Nucleophilic addition of a phenylmethyl Grignard reagent (or a related organometallic reagent) to this imine would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. wikipedia.org Subsequent removal of the sulfinyl group under acidic conditions would yield the desired chiral primary amine, which could then be alkylated to give the final product.

Organocatalytic Enantioselective Aminations

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for potentially toxic or expensive metals. acs.org For amine synthesis, a key organocatalytic method is the enantioselective reductive amination of ketones. nih.govresearchgate.net

In this approach, a chiral Brønsted acid, such as a phosphoric acid derivative, can catalyze the reaction between a ketone (4-benzyloxyacetophenone) and an amine (benzylamine). The catalyst activates the imine intermediate formed in situ, facilitating its reduction by a mild reducing agent like a Hantzsch ester. The chiral environment provided by the catalyst ensures that the reduction occurs enantioselectively, leading to the chiral amine product. researchgate.net This method is advantageous as it bypasses the need to handle often unstable imine intermediates. nih.gov

Alternatively, the direct asymmetric α-amination of a carbonyl compound can be achieved using an organocatalyst to facilitate the reaction of an enol or enamine intermediate with an electrophilic nitrogen source, such as an azodicarboxylate. acs.org

Diastereoselective Synthetic Pathways to Target Compound Stereoisomers

The diastereoselective synthesis of chiral amines, including structural analogues of this compound, can be effectively achieved through the use of chiral auxiliaries. This approach involves the temporary incorporation of a chiral molecule to guide the formation of a new stereocenter.

A key strategy involves the reductive amination of a prochiral ketone with a chiral amine. For instance, a method analogous to the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine can be envisioned. google.com In this approach, a prochiral ketone like 4-benzyloxybenzyl methyl ketone would be reacted with a chiral amine, such as (R)- or (S)-1-phenylethylamine, which acts as the chiral auxiliary. The resulting imine is then subjected to catalytic hydrogenation.

The hydrogenation step, often employing catalysts like Platinum on carbon (Pt/C), proceeds with facial selectivity guided by the existing stereocenter of the chiral auxiliary. google.com This results in the formation of a diastereomeric mixture of the secondary amine, where one diastereomer is produced in excess. The chiral auxiliary can then be removed through a subsequent chemical step, such as hydrogenolysis if a benzyl-type auxiliary is used, to yield the desired enantiomerically enriched primary amine, which can then be further functionalized to obtain the final target compound. The stereochemical outcome is dictated by the configuration of the chiral auxiliary used in the initial step.

Optical Resolution Techniques for Racemic Mixtures of this compound and Key Intermediates

When a racemic mixture of this compound or its precursors is synthesized, optical resolution techniques are employed to separate the enantiomers. These methods are crucial for obtaining enantiomerically pure compounds.

Chemical Resolution via Diastereomeric Salt Formation with Chiral Acids (e.g., L-Malic Acid, Tartaric Acid)

A classic and widely practiced method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. For a basic compound like this compound, chiral acids such as L-malic acid or tartaric acid are ideal resolving agents.

The principle of this technique relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and the enantiomerically pure chiral acid. rsc.org When the racemic amine is treated with one enantiomer of a chiral acid in a suitable solvent, two diastereomeric salts are formed: (R-amine)-(L-acid) and (S-amine)-(L-acid). These diastereomers possess different physical properties, including solubility. rsc.orgnih.gov By carefully selecting the solvent and controlling conditions like temperature, one of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved. nih.gov The crystallized salt can then be isolated by filtration. Subsequently, treatment of the isolated salt with a base will neutralize the acid, liberating the enantiomerically enriched amine. The mother liquor, containing the other diastereomeric salt, can also be treated to recover the other amine enantiomer.

| Resolving Agent | Target Compound Type | Principle |

| L-Tartaric Acid | Racemic Amines | Formation of diastereomeric salts with different solubilities. |

| L-Malic Acid | Racemic Amines | Formation of diastereomeric salts with different solubilities. |

| (R)-(+)-N-benzyl-1-phenylethylamine | Racemic Acids | Formation of diastereomeric salts with different solubilities. nih.govresearchgate.net |

Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Acylation)

Enzymatic kinetic resolution (EKR) offers a highly selective method for separating enantiomers under mild reaction conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly employed for the resolution of racemic amines via enantioselective acylation. beilstein-journals.orgnih.gov

In a typical lipase-catalyzed kinetic resolution, the racemic amine is treated with an acyl donor, such as an ester, in the presence of the enzyme. The lipase selectively catalyzes the acylation of one enantiomer of the amine at a much higher rate than the other. This results in a mixture containing one enantiomer as the acylated amide and the other enantiomer as the unreacted amine. These two compounds, having different functional groups, can then be easily separated by standard chemical methods like extraction or chromatography. The major drawback of this method is that the maximum theoretical yield for a single enantiomer is 50%. acs.orgorganic-chemistry.org

Dynamic Kinetic Resolution Strategies

To overcome the 50% yield limitation of traditional kinetic resolution, dynamic kinetic resolution (DKR) strategies have been developed. rsc.orgscite.ai DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. acs.orgrsc.org This continuous racemization ensures that the substrate for the enzymatic resolution is constantly replenished, theoretically allowing for a 100% conversion of the racemic starting material into a single enantiomeric product. rsc.org

For primary amines, chemoenzymatic DKR often involves a combination of a lipase for the resolution step and a metal catalyst for the racemization. organic-chemistry.org Ruthenium complexes (like Shvo's catalyst) and palladium-based nanocatalysts have proven to be effective for the racemization of amines. acs.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net The key challenge in DKR is ensuring the compatibility of the racemization catalyst and the enzyme under the same reaction conditions. acs.org The process involves the reversible dehydrogenation of the amine to an achiral imine by the metal catalyst, followed by hydrogenation back to the racemic amine, allowing the enzyme to continuously resolve the mixture. acs.org

| Catalyst System | Substrate Type | Acyl Donor | Key Features |

| Ru-complex / CALB beilstein-journals.orgnih.govorganic-chemistry.org | Primary Amines | Isopropyl acetate (B1210297) / Alkyl methoxyacetates | High yields and enantioselectivity. Lower catalyst loading possible with methoxyacetates. beilstein-journals.orgnih.gov |

| Pd Nanocatalyst / Lipase organic-chemistry.orgresearchgate.net | Primary Amines | Ethyl acetate / Ethyl methoxyacetate | Recyclable racemization catalyst, good yields, and high enantiomeric excesses. organic-chemistry.org |

| Pd on BaSO₄ / Lipase rsc.org | Benzylic Amines | - | Efficient for aromatic amines with electron-donating substituents. rsc.org |

Multi-step Synthetic Sequences and Convergent Synthesis Strategies

The construction of this compound can be approached through various multi-step synthetic sequences. These routes often involve the separate synthesis of key fragments followed by their coupling, a strategy known as convergent synthesis.

Strategic Construction of the 4-Benzyloxybenzyl Moiety

A common and crucial intermediate in the synthesis of the target compound is the 4-benzyloxybenzyl moiety. The strategic construction of this fragment is typically straightforward and begins with an available p-substituted phenol (B47542) derivative, most commonly 4-hydroxybenzaldehyde (B117250) or 4-hydroxybenzoic acid.

The key step is a Williamson ether synthesis, where the phenolic hydroxyl group is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a phenoxide. This nucleophilic phenoxide is then reacted with benzyl bromide or benzyl chloride to form the benzyl ether. The reaction is typically carried out in a polar aprotic solvent like acetone, 2-butanone, or dimethylformamide (DMF). nih.gov

Once the 4-benzyloxybenzaldehyde or a related precursor is formed, it can be further elaborated. For instance, 4-benzyloxybenzaldehyde can undergo reductive amination with 1-phenylethylamine to directly form the target compound, this compound. This convergent approach, where the two main components of the molecule are combined in a late-stage step, is often efficient and allows for flexibility in the synthesis of analogues.

Strategic Construction of the 1-Phenylethylamine Moiety

A variety of reducing agents can be employed for this transformation, each with its own advantages and limitations. Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common approach. google.com Alternatively, hydride reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used. nih.gov

For the enantioselective synthesis of chiral 1-phenylethylamine, biocatalytic methods have emerged as powerful tools. acs.orgrochester.edunih.gov Transaminases (TAs) are enzymes that can catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone, such as acetophenone (B1666503), with high enantioselectivity. mdpi.com This approach is particularly attractive from a green chemistry perspective as it often proceeds under mild reaction conditions in aqueous media. hims-biocat.eu

Table 1: Comparison of Synthetic Methods for 1-Phenylethylamine

| Method | Reagents and Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Reductive Amination | Acetophenone, NH₃/NH₄⁺, Reducing Agent (e.g., H₂/Pd/C, NaBH₄) | High yield, readily available starting materials | May require harsh conditions, potential for over-alkylation |

| Leuckart Reaction | Acetophenone, Ammonium Formate (B1220265) or Formamide | One-pot procedure | High temperatures required, formation of byproducts |

| Biocatalytic Transamination | Acetophenone, Amine Donor, Transaminase (TA) | High enantioselectivity, mild reaction conditions, environmentally benign | Enzyme stability and cost can be a factor |

Optimized Coupling Strategies and Protecting Group Chemistry

The coupling of the 4-benzyloxybenzyl and 1-phenylethylamine moieties is a pivotal step in the synthesis of this compound. Two primary strategies for this coupling are reductive amination and N-alkylation.

Reductive Amination: This is a highly efficient one-pot method that involves the reaction of 4-benzyloxybenzaldehyde with 1-phenylethylamine in the presence of a suitable reducing agent. organic-chemistry.org The reaction proceeds through the in-situ formation of an imine intermediate, which is subsequently reduced to the target secondary amine. wikipedia.org A variety of reducing agents can be used, including sodium triacetoxyborohydride (STAB), which is known for its mildness and selectivity for imines over carbonyls. wikipedia.org Catalytic hydrogenation is also a viable option. google.com A patent for the preparation of N-benzylamines describes a general procedure where a benzaldehyde (B42025) derivative and an amine are reacted in a solvent like methanol, followed by hydrogenation over a palladium catalyst. google.com This method is directly applicable to the synthesis of the target compound.

N-Alkylation: An alternative approach is the N-alkylation of 1-phenylethylamine with a 4-benzyloxybenzyl halide, such as 4-benzyloxybenzyl bromide. This is a classic Sₙ2 reaction where the amine acts as a nucleophile. researchgate.net To achieve selective mono-alkylation and prevent the formation of the tertiary amine, it is often necessary to use a large excess of the primary amine or to employ protecting group strategies. nih.gov

Protecting Group Chemistry: In more complex syntheses or when dealing with molecules containing multiple reactive functional groups, the use of protecting groups for the amine functionality is crucial. nih.gov The amino group can be temporarily converted into a less reactive derivative, such as a carbamate (B1207046) (e.g., Boc or Cbz), to prevent unwanted side reactions during subsequent synthetic steps. nih.gov After the desired transformations are complete, the protecting group can be selectively removed to reveal the free amine. nih.gov This strategy is particularly important in the synthesis of structurally diverse analogues of the target compound.

Table 2: Optimized Coupling Strategies

| Strategy | Reactants | Reagents and Conditions | Key Features |

|---|---|---|---|

| Reductive Amination | 4-Benzyloxybenzaldehyde, 1-Phenylethylamine | Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd/C), Solvent (e.g., MeOH, DCE) | One-pot procedure, generally high yields, good atom economy |

| N-Alkylation | 1-Phenylethylamine, 4-Benzyloxybenzyl halide | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | Can be prone to over-alkylation, may require protecting groups for selectivity |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of amines is an area of increasing focus, aiming to reduce the environmental impact of chemical processes. rsc.org Several aspects of the synthesis of this compound can be optimized to align with these principles.

Reductive amination is inherently a greener alternative to methods that generate stoichiometric waste, such as those involving alkyl halides, as it often has high atom economy. wikipedia.org The choice of solvent is also a critical factor. Traditional solvents for reductive amination, such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), are being replaced by more environmentally benign alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). acsgcipr.org

A significant advancement in green chemistry is the use of deep eutectic solvents (DESs) as both reaction media and catalysts for amine synthesis. mdpi.comresearchgate.net DESs are mixtures of hydrogen bond donors and acceptors that have a lower melting point than the individual components. They are often biodegradable, non-toxic, and have low volatility. mdpi.com Their unique properties can enhance reaction rates and simplify product isolation. mdpi.com For instance, some DESs can facilitate the N-alkylation of amines without the need for additional catalysts. mdpi.com

Biocatalysis, as mentioned for the synthesis of the 1-phenylethylamine moiety, represents a cornerstone of green chemistry. jocpr.com The use of enzymes like transaminases operates under mild conditions, in aqueous media, and with high selectivity, thereby minimizing energy consumption and the formation of hazardous byproducts. nih.govmdpi.com

Table 3: Application of Green Chemistry Principles

| Principle | Application in Synthesis | Examples |

|---|---|---|

| Atom Economy | Favoring reactions that incorporate most of the starting materials into the final product. | Reductive amination is generally more atom-economical than N-alkylation with halides. |

| Safer Solvents | Replacing hazardous solvents with greener alternatives. | Using 2-MeTHF, CPME, or deep eutectic solvents instead of chlorinated solvents. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. | Exploring biocatalytic routes from bio-based precursors. |

| Catalysis | Employing catalytic reagents over stoichiometric ones. | Using catalytic hydrogenation or enzyme catalysis instead of stoichiometric hydride reagents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Biocatalytic reactions often proceed under mild conditions. |

Reaction Mechanisms and Chemical Reactivity of 4 Benzyloxybenzyl 1 Phenyl Ethyl Amine

Mechanistic Investigations of Carbon-Nitrogen Bond Formation during Synthesis

The principal synthetic route to (4-Benzyloxybenzyl)-(1-phenyl-ethyl)amine is through reductive amination. This widely utilized method for forming carbon-nitrogen (C-N) bonds involves two key mechanistic steps: the formation of an imine intermediate followed by its reduction. organic-chemistry.org

The process commences with the reaction between 4-benzyloxybenzaldehyde and 1-phenylethylamine (B125046). The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This nucleophilic addition leads to the formation of an unstable carbinolamine intermediate. Under mildly acidic conditions, which are often employed to catalyze the reaction, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water results in the formation of a resonance-stabilized iminium cation, which is then deprotonated to yield the N-(4-benzyloxybenzylidene)-1-phenylethylamine intermediate. researchgate.net

The second stage is the reduction of the C=N double bond of the imine. This can be achieved through various methods, most commonly catalytic hydrogenation or the use of hydride reducing agents.

Catalytic Hydrogenation: This method involves treating the imine with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney® Nickel. researchgate.net The mechanism involves the adsorption of both the imine and hydrogen onto the catalyst surface, facilitating the cleavage of the H-H bond and the subsequent addition of hydrogen atoms across the C=N bond.

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are effective for reducing imines to amines. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbon of the imine bond. The resulting nitrogen anion is then protonated by the solvent (typically an alcohol like methanol (B129727) or ethanol) to yield the final secondary amine product. Sodium triacetoxyborohydride (B8407120) (STAB) is another mild and selective reagent often used for one-pot reductive amination reactions. organic-chemistry.org

Alternative strategies for C-N bond formation, such as the "hydrogen-borrowing" reaction catalyzed by iron complexes, also exist, providing sustainable pathways for amine synthesis from alcohols and amines. acs.org Electrochemical methods are also emerging as an environmentally benign approach to C-N bond formation. researchgate.netchemrxiv.org

Reactivity of the Secondary Amine Functionality

The secondary amine in this compound is characterized by the lone pair of electrons on the nitrogen atom, which confers significant nucleophilic character. chemguide.co.uk This reactivity allows for a wide array of derivatization reactions, which are crucial for modifying the compound's properties or for analytical purposes. The nitrogen atom can readily attack a variety of electrophilic centers. libretexts.org

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields N,N-disubstituted amides. This is a rapid and often vigorous reaction. chemguide.co.uk

Alkylation: Further alkylation can occur with alkyl halides, potentially leading to the formation of a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt if conditions are forcing. libretexts.orglibretexts.org

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) produces stable sulfonamides.

Reaction with Isocyanates: The amine can react with isocyanates (R-N=C=O) to form substituted ureas.

Reaction with Chloroformates: Reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) are used to create fluorescent derivatives for analytical detection by HPLC. researchgate.net

The table below summarizes key derivatization reactions for secondary amines, highlighting the versatility of the amine functionality within the molecule.

| Reaction Type | Electrophilic Reagent | Product Class | General Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (RCOCl) | N,N-Disubstituted Amide | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |

| Acylation | Acid Anhydride ((RCO)₂O) | N,N-Disubstituted Amide | Often requires heating |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Base (e.g., Pyridine), Aprotic Solvent |

| Alkylation | Alkyl Halide (R'-X) | Tertiary Amine Salt | Heating, Polar Solvent |

| Urea (B33335) Formation | Isocyanate (R'-NCO) | Substituted Urea | Aprotic Solvent, Room Temperature |

| Carbamate (B1207046) Formation | Chloroformate (R'OCOCl) | Carbamate | Base, Aprotic Solvent |

The C-N single bond in the secondary amine is generally robust and stable under a wide range of reaction conditions, which is essential for its utility in multi-step organic synthesis.

Acidic and Basic Conditions: The amine linkage is stable to both acidic and basic hydrolysis. In acidic media, the nitrogen atom is protonated to form an ammonium salt, which protects it from acting as a nucleophile but does not typically lead to C-N bond cleavage. Benzylamines are generally considered stable bases. quora.com

Reducing Conditions: The amine is stable to common reducing agents used for other functional groups, such as NaBH₄ (used to reduce ketones and aldehydes) and LiAlH₄ (used to reduce esters and amides). It is also stable under the conditions of catalytic hydrogenation used for benzyl (B1604629) ether deprotection, although selective N-debenzylation can sometimes be achieved over O-debenzylation depending on the specific catalyst and conditions. lookchem.com

Oxidizing Conditions: While generally stable, the C-N bond can be cleaved under specific oxidative conditions. Strong oxidants or specialized catalytic systems can lead to oxidation or cleavage. researchgate.net For instance, certain copper-catalyzed systems can oxidize secondary amines to imines. researchgate.net Metal-free oxidative coupling of benzylamines to imines has also been reported. acs.org However, the amine is stable to milder oxidants often used for other transformations.

Stereochemical Outcomes and Diastereomeric Ratios in Chemical Transformations

The this compound molecule possesses a stereocenter at the carbon atom of the 1-phenylethyl group (the carbon bonded to the nitrogen and the phenyl group). The synthesis of this compound using an enantiomerically pure form of 1-phenylethylamine, such as (R)-1-phenylethylamine or (S)-1-phenylethylamine, will result in the corresponding enantiomerically pure product, as the reductive amination process does not affect the pre-existing chiral center.

The true significance of this stereocenter becomes apparent when a new chiral center is introduced into the molecule through a subsequent chemical transformation. The existing stereocenter on the 1-phenylethyl moiety can act as a chiral auxiliary, directing the stereochemical outcome of the reaction and leading to the formation of diastereomers in unequal amounts. nih.gov This phenomenon is known as diastereoselective induction.

For example, consider a hypothetical alkylation of an enolate derived from a ketone attached elsewhere in the molecule. The approach of the electrophile to the planar enolate will be sterically hindered on one face by the bulky phenyl group of the 1-phenylethylamine moiety. This steric hindrance forces the electrophile to approach from the less hindered face, resulting in a preponderance of one diastereomer over the other. The ratio of the diastereomers formed, known as the diastereomeric ratio (d.r.), is a measure of the reaction's selectivity. researchgate.net

The stereochemical course of such reactions can often be predicted using established models like Cram's rule or the Felkin-Anh model. researchgate.net The efficiency of this stereochemical control is a key reason why 1-phenylethylamine is widely used as a chiral auxiliary in asymmetric synthesis. nih.gov The resulting diastereomers, having different physical properties, can often be separated by standard laboratory techniques like column chromatography or crystallization. Subsequent removal of the 1-phenylethyl chiral auxiliary would then yield an enantiomerically enriched product. The analysis of diastereomeric ratios is typically performed using techniques like ¹H NMR spectroscopy, where the distinct chemical environments of the diastereomers result in separate, quantifiable signals. nih.gov

Functional Group Transformations and Stability within the Molecular Framework

A critical transformation for the this compound framework is the selective removal of the benzyl ether protecting group to unmask the phenolic hydroxyl group. The choice of deprotection method is crucial to ensure that other functional groups within the molecule, particularly the secondary amine and the aromatic rings, remain intact. semanticscholar.org

Catalytic Hydrogenolysis is the most common and often most efficient method for benzyl ether cleavage. acsgcipr.org The reaction is typically carried out using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This method is clean, as the byproduct is toluene. However, its selectivity can be a concern. While generally compatible with secondary amines, aggressive conditions or certain catalysts can lead to unwanted side reactions, such as the saturation of aromatic rings or even cleavage of the N-benzyl bond. lookchem.comchemrxiv.org Using a hydrogen transfer source like 1,4-cyclohexadiene (B1204751) or formic acid instead of H₂ gas can sometimes offer milder conditions. organic-chemistry.org

Lewis Acid-Mediated Cleavage provides an alternative when hydrogenation is not feasible. Strong Lewis acids can coordinate to the ether oxygen, facilitating C-O bond cleavage. Boron trichloride (B1173362) (BCl₃) and its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are particularly effective for cleaving aryl benzyl ethers under mild conditions and show excellent functional group tolerance. organic-chemistry.org Other Lewis acids like tin(IV) chloride (SnCl₄) have also been shown to selectively cleave benzyl esters in the presence of benzyl ethers and amines. researchgate.net

Oxidative Cleavage is another strategy, although it is more commonly employed for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether. nih.gov Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can cleave standard benzyl ethers, especially when activated by visible light, offering an orthogonal deprotection strategy. acs.org Other oxidative systems, such as those involving oxoammonium salts, have also been developed. researchgate.net

The following table compares various methods for the selective deprotection of the benzyl ether group.

| Method | Reagents & Conditions | Advantages | Potential Limitations | Selectivity Notes |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂ (1 atm to high pressure), 10% Pd/C, in Ethanol or Ethyl Acetate (B1210297) | High yield, clean byproducts (toluene), common method. acsgcipr.org | Not compatible with reducible groups (alkenes, alkynes, nitro groups). May saturate arenes under harsh conditions. chemrxiv.org | Generally compatible with amines. Selectivity can be tuned by catalyst choice and additives. lookchem.com |

| Transfer Hydrogenation | 1,4-Cyclohexadiene or HCOOH, Pd/C, in Ethanol | Milder than H₂ gas, avoids high-pressure apparatus. organic-chemistry.org | May require larger amounts of catalyst. | Can offer high selectivity for N-debenzylation over O-debenzylation, or vice-versa, depending on conditions. lookchem.com |

| Lewis Acid Cleavage | BCl₃ or BCl₃·SMe₂, in Dichloromethane (B109758), at low temperature (e.g., -78 °C to rt) | Excellent for substrates sensitive to reduction. High functional group tolerance. organic-chemistry.org | Stoichiometric, corrosive reagents. Requires careful handling. | Tolerates silyl (B83357) ethers, esters, and alkenes. organic-chemistry.org |

| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O, often with visible light irradiation | Orthogonal to reductive and acidic methods. Tolerates hydrogenation-sensitive groups. acs.org | Reaction rates can be slow; may not be suitable for other acid-sensitive groups. acs.org | Compatible with azides, alkenes, and alkynes. acs.org |

| Reductive Cleavage | Mg in Methanol | Effective for benzyl ethers with electron-withdrawing groups on the benzyl ring (e.g., nitro, carboxylate). sciencemadness.org | Not effective for unsubstituted benzyl ethers. | Highly selective for activated benzyl ethers over simple ones. sciencemadness.org |

Reactions Involving the Aromatic Rings and Alkyl Chains of this compound

The chemical reactivity of this compound is characterized by the distinct functionalities present in its structure: two aromatic rings and two alkyl chains. The benzyloxybenzyl moiety contains a phenyl group and a benzyl group connected by an ether linkage, while the 1-phenylethylamine portion contributes another phenyl group and an ethylamine (B1201723) chain. The interplay of these groups dictates the molecule's susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution

The two benzene (B151609) rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the nature of their substituents. The benzyloxy group on one ring is an ortho-, para-directing activator, enhancing the electron density at these positions through resonance. Conversely, the alkylamino group on the other phenyl ring is also an activating, ortho-, para-directing group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Nitration: The introduction of a nitro group (-NO2) onto the aromatic rings can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The benzyloxy-substituted ring is expected to be more readily nitrated at the ortho and para positions relative to the activating benzyloxy group.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) typically requires a Lewis acid catalyst. The benzyloxy ring would be halogenated at the ortho and para positions.

A summary of expected electrophilic aromatic substitution reactions is presented in the table below.

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO3, H2SO4 | Ortho/Para-nitro substituted on the benzyloxybenzyl ring |

| Bromination | Br2, FeBr3 | Ortho/Para-bromo substituted on the benzyloxybenzyl ring |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Ortho/Para-acyl substituted on the benzyloxybenzyl ring |

Reactions of the Alkyl Chains

The alkyl portions of this compound, specifically the benzylic positions, are susceptible to oxidation and halogenation reactions.

Oxidation: Strong oxidizing agents can oxidize the benzylic carbons. For instance, the methylene (B1212753) bridge of the benzyloxy group and the methine of the phenylethyl group could potentially be oxidized under harsh conditions.

Catalytic Hydrogenation and Debenzylation: A significant reaction involving the alkyl chains is the cleavage of the benzyl ether, known as debenzylation. This is commonly achieved through catalytic hydrogenation. In this process, the molecule is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This reaction cleaves the C-O bond of the benzyl ether, yielding a phenol (B47542) and toluene. This method is widely used for the removal of benzyl protecting groups in organic synthesis. Transfer hydrogenation using reagents like ammonium formate (B1220265) in the presence of Pd/C can also effect N-debenzylation. semanticscholar.org

The conditions for catalytic debenzylation can be optimized for efficiency. For example, using a Pd(0) EnCat™ 30NP catalyst allows for selective reductive hydrogenation of aryl benzyl ethers under a hydrogen balloon at room temperature.

| Reaction | Reagents | Products |

|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C | 4-(1-phenylethylaminomethyl)phenol and Toluene |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | Corresponding debenzylated amine |

In the context of related compounds, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines involves the use of 4-(benzyloxy)benzylamines as intermediates. nih.gov These intermediates are synthesized from the corresponding benzonitriles by reduction with lithium aluminum hydride, followed by hydrolysis. nih.gov This highlights a synthetic pathway that involves the reactivity of a precursor to the benzylic amine portion of the target molecule.

Derivatization and Scaffold Chemistry Based on 4 Benzyloxybenzyl 1 Phenyl Ethyl Amine

Structural Modifications and Analog Design

The design of analogs based on the (4-Benzyloxybenzyl)-(1-phenyl-ethyl)amine core can be systematically approached by modifying its distinct structural components. These modifications are crucial for probing structure-activity relationships and optimizing the compound for various chemical and biological applications.

Common modifications include the introduction of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) at the ortho-, meta-, or para-positions of the phenyl ring. nih.gov For instance, the synthesis of (S)-1-(4-chlorophenyl)ethylamine is a key step in the production of certain agrochemicals, highlighting the industrial relevance of such derivatives. nih.gov These substituted phenylethylamines can be readily condensed with 4-benzyloxybenzaldehyde through reductive amination to yield the corresponding substituted this compound analogs.

Table 1: Examples of Substituted 1-Phenylethylamine (B125046) Precursors for Analog Synthesis

| Substituent on Phenyl Ring | Precursor Name | Potential Impact on Properties |

|---|---|---|

| 4-Chloro | 1-(4-Chlorophenyl)ethylamine | Increases lipophilicity, introduces halogen bonding potential. |

| 4-Methyl | 1-(4-Methylphenyl)ethylamine | Increases lipophilicity, electron-donating. |

| 4-Methoxy | 1-(4-Methoxyphenyl)ethylamine | Electron-donating, potential for hydrogen bonding. |

The benzyloxybenzyl portion of the molecule offers multiple sites for modification. Substituents can be introduced on either of the two aromatic rings, or the benzyl (B1604629) group itself can be transformed. Research has demonstrated the synthesis of various substituted 4-(benzyloxy)benzylamines, which serve as direct precursors to analogs of the target compound.

The synthesis typically begins with the benzylation of a substituted 4-cyanophenol, followed by the reduction of the nitrile group to an amine. This modular approach allows for the introduction of a wide array of substituents onto the benzyl ring of the benzyloxy moiety. For example, derivatives with methyl, methoxy, chloro, and fluoro substituents have been prepared. nih.gov The subsequent reaction of these substituted 4-(benzyloxy)benzylamines with acetophenone (B1666503) via reductive amination would yield the desired analogs.

Furthermore, the benzyl ether linkage can be cleaved via hydrogenolysis to reveal a phenolic hydroxyl group. This phenol (B47542) can then be re-alkylated with different substituted benzyl halides or other electrophiles, providing another layer of diversity. The central phenyl ring of the benzyloxybenzyl moiety can also be substituted, although this often requires starting from a different precursor, such as a substituted 4-hydroxybenzaldehyde (B117250).

Table 2: Synthesis of Substituted 4-(Benzyloxy)benzylamine Precursors

| R (Substituent on Benzyl Ring) | Precursor Name | Yield (%) |

|---|---|---|

| H | 4-(Benzyloxy)benzylamine | 75 |

| 4-Methyl | 4-((4-Methylbenzyl)oxy)benzylamine | 80 |

| 4-Methoxy | 4-((4-Methoxybenzyl)oxy)benzylamine | 78 |

| 4-Chloro | 4-((4-Chlorobenzyl)oxy)benzylamine | 65 |

| 4-Fluoro | 4-((4-Fluorobenzyl)oxy)benzylamine | 49 |

| 2-Chloro | 4-((2-Chlorobenzyl)oxy)benzylamine | 72 |

Data sourced from synthesis of 4-(benzyloxy)benzylamines via reduction of corresponding nitriles. nih.gov

The secondary amine nitrogen is a key functional group that can be readily derivatized through various reactions. Its lone pair of electrons makes it nucleophilic, allowing for reactions with a range of electrophiles.

N-Alkylation and N-Arylation: The nitrogen can be further alkylated to form a tertiary amine. For example, reaction with an alkyl halide in the presence of a mild base can introduce an additional alkyl group.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This transformation changes the geometry and electronic nature of the nitrogen center, converting it from a basic amine to a neutral amide.

N-Sulfonylation: Treatment with sulfonyl chlorides, such as toluenesulfonyl chloride, in the presence of a base, produces sulfonamides.

Formation of Ureas and Carbamates: Reaction with isocyanates or chloroformates can be used to generate urea (B33335) or carbamate (B1207046) derivatives, respectively.

These functionalizations are fundamental in medicinal chemistry for modulating properties such as solubility, basicity, and the ability to act as a hydrogen bond donor or acceptor. beilstein-journals.org For example, the conversion of a secondary amine to an amide or sulfonamide often results in compounds with different biological target profiles.

Utilization as a Chiral Auxiliary, Ligand, or Organocatalyst

The presence of a stereogenic center in the 1-phenylethyl moiety makes this compound a chiral molecule. Chiral amines are valuable in asymmetric synthesis, where they can be employed as chiral auxiliaries, ligands for metal catalysts, or as organocatalysts themselves. mdpi.com

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. wikipedia.org The this compound could potentially be used in this capacity. For instance, it could be acylated to form a chiral amide. The steric bulk of the auxiliary could then direct the diastereoselective alkylation of the enolate derived from this amide. Subsequently, the auxiliary can be cleaved to yield an enantiomerically enriched product. The parent 1-phenylethylamine is widely used for this purpose in the synthesis of chiral carboxylic acids and other compounds. mdpi.com

As a chiral ligand , the amine can coordinate to a metal center, creating a chiral environment that can catalyze asymmetric reactions such as hydrogenations, hydrosilylations, or C-C bond-forming reactions. The nitrogen atom serves as a Lewis basic site for coordination.

In organocatalysis , small chiral organic molecules are used to catalyze stereoselective reactions. doi.org Chiral primary and secondary amines derived from 1-phenylethylamine are known to act as effective organocatalysts, often by forming chiral iminium ions or enamines as reactive intermediates. mdpi.com While specific applications of this compound as an organocatalyst are not prominently documented, its structural features suggest its potential utility in reactions like asymmetric Michael additions or aldol (B89426) reactions.

Incorporation as a Building Block in Complex Chemical Structures

This compound and its constituent parts are valuable building blocks for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The term "building block" refers to a readily available or synthetically accessible molecule that can be incorporated into a larger structure. namiki-s.co.jpenamine.net

One documented example involves the use of substituted 4-(benzyloxy)benzylamines as key intermediates in the synthesis of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. nih.gov In this synthesis, the 4-(benzyloxy)benzylamine core is coupled with a 4-chloroquinoline (B167314) derivative via a nucleophilic aromatic substitution reaction. This demonstrates the utility of the benzyloxybenzylamine fragment in constructing larger, polycyclic systems.

Table 3: Incorporation of 4-(Benzyloxy)benzylamine Derivatives in the Synthesis of 4-Aminoquinolines

| 4-(Benzyloxy)benzylamine Derivative | 4-Chloroquinoline Derivative | Product | Yield (%) |

|---|---|---|---|

| 4-((4-Methylbenzyl)oxy)benzylamine | 4-Chloro-2-methylquinoline | N-(4-((4-Methylbenzyl)oxy)benzyl)-2-methylquinolin-4-amine | 38 |

| 4-((4-Fluorobenzyl)oxy)benzylamine | 4-Chloro-2-methylquinoline | N-(4-((4-Fluorobenzyl)oxy)benzyl)-2-methylquinolin-4-amine | 26 |

| 4-(Benzyloxy)benzylamine | 4-Chloro-2-ethylquinoline | N-(4-(Benzyloxy)benzyl)-2-ethylquinolin-4-amine | 35 |

Data represents yields from the nucleophilic aromatic substitution step. nih.gov

The 1-phenylethylamine moiety is also a privileged structural motif found in numerous biologically active compounds and is frequently used as a starting material in their synthesis. nih.gov The combination of these two valuable fragments in this compound makes it a potentially useful and versatile intermediate for library synthesis and drug discovery programs.

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its activity. While specific SAR studies on this compound are not widely published, valuable insights can be drawn from studies on structurally related N-benzyl phenethylamines in non-clinical contexts, such as receptor binding assays. nih.gov

For N-benzyl phenethylamines acting on serotonin (B10506) receptors, for example, SAR studies have revealed several key principles: nih.gov

Substituents on the N-benzyl ring: The position and nature of substituents on the N-benzyl ring significantly impact binding affinity and functional activity. For instance, a hydroxyl group at the 2-position of the benzyl ring can confer selectivity for certain receptor subtypes.

Substituents on the phenethylamine (B48288) ring: The substitution pattern on the 4-position of the phenethylamine core is critical. The activity often varies with the size and electronic properties of the substituent, with trends sometimes being dependent on the substitution pattern of the N-benzyl group. nih.gov

Alpha-methylation: The methyl group on the ethylamine (B1201723) backbone (as in the 1-phenylethyl moiety) can influence potency and metabolic stability.

Spectroscopic and Advanced Analytical Characterization of 4 Benzyloxybenzyl 1 Phenyl Ethyl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each proton and carbon atom within the (4-Benzyloxybenzyl)-(1-phenyl-ethyl)amine molecule.

Proton NMR (¹H NMR) spectroscopy is critical for identifying the types and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to display distinct signals corresponding to the various proton environments. The aromatic regions would show complex multiplets for the protons on the three phenyl rings. Key characteristic signals would include a singlet for the benzylic methylene (B1212753) (-O-CH₂-Ph) protons, a quartet for the methine (-CH-) proton of the phenylethyl moiety, and a doublet for the terminal methyl (-CH₃) group. The amine proton (-NH-) would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl H (from C₆H₅-CH) | 7.20-7.40 | Multiplet | 5H |

| Phenyl H (from C₆H₅-CH₂-O) | 7.25-7.45 | Multiplet | 5H |

| Aromatic H (disubstituted ring) | 6.90 (d, J≈8.5 Hz), 7.25 (d, J≈8.5 Hz) | Doublet, Doublet | 2H, 2H |

| Benzylic H (-O-CH₂-Ph) | 5.05 | Singlet | 2H |

| Methine H (-CH(CH₃)Ph) | 3.80-3.90 | Quartet | 1H |

| Methylene H (-N-CH₂-Ar) | 3.60-3.70 | Singlet (or AB quartet) | 2H |

| Amine H (-NH-) | 1.5-2.5 | Broad Singlet | 1H |

| Methyl H (-CH₃) | 1.35-1.45 | Doublet | 3H |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other conditions.

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides confirmation of the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The spectrum would be characterized by several signals in the aromatic region (typically 110-160 ppm) corresponding to the carbons of the three phenyl rings. Signals for the aliphatic carbons, including the benzylic methylene carbon, the methine carbon, the N-benzyl methylene carbon, and the methyl carbon, would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Quaternary C (Aromatic, C-O) | 157-159 |

| Quaternary C (Aromatic, C-CH) | 144-146 |

| Quaternary C (Aromatic, C-CH₂) | 137-138 |

| Quaternary C (Aromatic, C-CH₂-N) | 131-133 |

| Aromatic CH | 114-130 |

| Benzylic C (-O-CH₂-Ph) | 69-71 |

| Methine C (-CH(CH₃)Ph) | 58-60 |

| Methylene C (-N-CH₂-Ar) | 53-55 |

| Methyl C (-CH₃) | 23-25 |

Note: Predicted values are based on known data for substructures like 1-phenylethylamine (B125046) and related benzylamines. nih.govchemicalbook.com

To unambiguously assign all proton and carbon signals and confirm the precise connectivity of the molecular structure, various two-dimensional (2D) NMR experiments are employed. rsc.orgscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. A key expected correlation for this compound would be between the methine proton (-CH-) and the methyl protons (-CH₃) of the 1-phenylethyl group, confirming their adjacency. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their known proton assignments. For instance, the proton signal at ~1.4 ppm would show a correlation to the carbon signal at ~24 ppm, assigning them as the -CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for piecing together the molecular skeleton by identifying longer-range (typically 2-3 bond) correlations between protons and carbons. Important correlations would include those from the benzylic methylene protons (-O-CH₂-Ph) to the quaternary carbon of the attached phenyl ring and the carbons of the benzyl (B1604629) group's phenyl ring, confirming the benzyloxy moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can help to confirm the three-dimensional structure and conformation of the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular Structure Elucidation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of intact molecules with minimal fragmentation. chemrxiv.org When analyzed by ESI-MS, typically in positive ion mode, this compound (Molecular Formula: C₂₂H₂₃NO; Molecular Weight: 317.43 g/mol ) is expected to be readily protonated. The resulting spectrum would prominently feature the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton.

Table 3: Expected ESI-MS Data for this compound

| Ion Species | Calculated m/z | Ionization Mode |

| [M+H]⁺ | 318.1852 | Positive |

| [M+Na]⁺ | 340.1672 | Positive |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. osti.gov It is an effective method for assessing the purity of volatile and thermally stable compounds like this compound. The electron ionization (EI) source typically used in GC-MS is a hard ionization technique, leading to characteristic fragmentation of the molecule. nih.gov

The analysis of this fragmentation pattern provides a molecular fingerprint that can confirm the structure. Key expected fragmentation pathways for this compound would involve cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage).

Table 4: Potential Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Notes |

| 317 | [C₂₂H₂₃NO]⁺ | Molecular Ion (M⁺) |

| 212 | [C₁₅H₁₆N]⁺ | Loss of the benzyloxy group (•OCH₂Ph) |

| 196 | [C₁₄H₁₄N]⁺ | Cleavage to form [CH(Ph)NHCH₂(C₆H₄)]⁺ |

| 105 | [C₈H₉]⁺ | 1-phenylethyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl or benzyloxy group) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of a compound's molecular weight and elemental composition. For this compound (C22H23NO), HRMS would provide an exact mass measurement, allowing for the confirmation of its molecular formula. This technique is distinguished from standard mass spectrometry by its ability to resolve small mass differences, thereby providing a high degree of confidence in the assigned elemental composition.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | 318.18524 |

| [M+Na]⁺ | 340.16718 |

| [M+K]⁺ | 356.14112 |

| [M-H]⁻ | 316.17069 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present within a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrational modes of specific bonds.

For this compound, IR and Raman spectra would be expected to show characteristic peaks corresponding to:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, indicating the secondary amine.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O stretching: The ether linkage (benzyloxy group) would produce a strong C-O stretch, typically in the 1260-1000 cm⁻¹ range.

C-N stretching: This vibration for the amine would be expected in the 1335-1250 cm⁻¹ region.

Table 2: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-O Stretch (Ether) | 1000 - 1260 | IR |

| C-N Stretch (Amine) | 1250 - 1335 | IR, Raman |

Note: This table is based on established correlation charts for functional groups. Actual peak positions and intensities would need to be determined from experimental spectra of this compound.

Chiroptical Spectroscopic Methods for Stereochemical Assignment (e.g., Circular Dichroism, Optical Rotation)

Given that this compound possesses a chiral center at the carbon atom of the 1-phenylethyl group, it can exist as two enantiomers ((R) and (S)). Chiroptical methods are essential for the determination of the stereochemistry of a chiral molecule.

Optical Rotation measures the rotation of plane-polarized light by a chiral sample. The specific rotation ([α]) is a characteristic property of a chiral compound. A positive (+) or dextrorotatory value indicates rotation to the right, while a negative (-) or levorotatory value signifies rotation to the left. The magnitude and sign of the specific rotation would need to be experimentally determined for each enantiomer of this compound.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemical arrangement of the molecule, particularly around the chromophores. For this compound, the aromatic rings act as chromophores, and their spatial relationship to the chiral center would be expected to produce a characteristic CD spectrum for each enantiomer, with the spectra being mirror images of each other.

Without experimental data, it is not possible to provide the specific rotation or CD spectral details for the enantiomers of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise information on bond lengths, bond angles, and the conformation of this compound. If a single crystal of one of the enantiomers could be grown, X-ray crystallography could also be used to determine its absolute configuration.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the construction of an electron density map, from which the positions of the atoms can be determined. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database or other publicly available crystallographic databases.

Theoretical and Computational Studies of 4 Benzyloxybenzyl 1 Phenyl Ethyl Amine

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular structure and behavior. For a molecule like (4-Benzyloxybenzyl)-(1-phenyl-ethyl)amine, these computational methods can provide fundamental insights into its electronic landscape and inherent stability.

Density Functional Theory (DFT) Studies for Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT calculations can determine the optimized geometry of this compound, revealing the most stable arrangement of its atoms in space. These calculations would also yield crucial information about the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is vital for understanding the molecule's polarity and its potential for intermolecular interactions.

Furthermore, DFT studies can provide quantitative measures of the molecule's stability, such as its total electronic energy. By comparing the energies of different possible conformations, researchers can identify the lowest-energy structure, which is predicted to be the most abundant form of the molecule. The insights gained from DFT calculations are foundational for understanding the chemical and physical properties of this compound.

Ab Initio Calculations for Molecular Properties and Reactivity

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, offer a rigorous approach to understanding the properties and reactivity of this compound. These methods can be employed to calculate a wide range of molecular properties, including dipole moments, polarizability, and ionization potentials. Such data provides a detailed picture of how the molecule will respond to external electric fields and its propensity to lose an electron.

In terms of reactivity, ab initio calculations can be used to map out the potential energy surface for various chemical reactions involving this compound. This allows for the determination of transition state structures and the calculation of activation energies, providing critical information about the feasibility and kinetics of different reaction pathways. These theoretical predictions can guide experimental studies and offer a deeper understanding of the molecule's chemical behavior.

Molecular Dynamics Simulations and Conformational Landscape Analysis

The resulting trajectory from an MD simulation can be analyzed to construct a conformational landscape, which maps the potential energy of the molecule as a function of its geometry. This landscape reveals the various low-energy conformations (local minima) and the energy barriers that separate them. Understanding the conformational landscape is crucial for predicting which shapes the molecule is most likely to adopt and how it might interact with other molecules, such as biological receptors or catalysts.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry plays a vital role in predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. For this compound, theoretical calculations can provide predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

Theoretical calculations of NMR chemical shifts for both ¹H and ¹³C nuclei can be performed using methods like DFT. These predicted shifts can be compared with experimental NMR spectra to aid in the assignment of peaks to specific atoms within the molecule. This is particularly useful for complex molecules where spectral interpretation can be challenging.